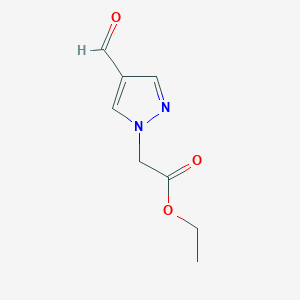

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate

描述

Structural Identity and Classification in Pyrazole Chemistry

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate occupies a distinctive position within the classification of azole heterocycles, specifically as a member of the pyrazole family characterized by a five-membered ring containing two adjacent nitrogen atoms. The compound's structural framework demonstrates the fundamental characteristics of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2, distinguishing them from imidazoles where nitrogen atoms occupy positions 1 and 3. The molecular architecture incorporates a formyl substituent at the 4-position of the pyrazole ring, which significantly influences the compound's electronic properties and reactivity profile. The ethyl acetate functionality attached through a methylene linker to the nitrogen atom at position 1 of the pyrazole ring creates a bifunctional molecule capable of participating in diverse chemical transformations.

The compound's three-dimensional structure, as determined through computational chemistry methods, reveals a planar pyrazole ring system with characteristic carbon-nitrogen bond distances approximating 1.33 Angstroms, consistent with the aromatic nature of the heterocycle. The formyl group introduces additional conjugation possibilities within the molecular framework, while the ethyl acetate moiety provides opportunities for hydrolysis and ester-based transformations. The Simplified Molecular Input Line Entry System representation CCOC(=O)CN1C=C(C=N1)C=O effectively captures the connectivity pattern of this complex molecule. The compound's classification within the broader category of organoheterocyclic compounds reflects its significance as a representative member of the azole family, which encompasses numerous biologically active molecules and synthetic intermediates.

Historical Context of Pyrazole-Based Compounds

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883 while investigating this novel class of heterocyclic compounds. Knorr's seminal contribution established the foundation for understanding pyrazole chemistry, particularly through his development of what is now known as the Knorr pyrazole synthesis, involving the reaction of beta-diketones with hydrazine derivatives to yield substituted pyrazoles. This methodology became instrumental in the systematic exploration of pyrazole derivatives and their potential applications. The subsequent work of Hans von Pechmann in 1898 further advanced the field through his classical synthesis of pyrazole from acetylene and diazomethane, providing an alternative route to these valuable heterocyclic compounds.

The evolution of pyrazole chemistry gained significant momentum throughout the twentieth century, with researchers recognizing the unique properties and potential applications of these compounds. The discovery of the first natural pyrazole derivative, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, demonstrated that these compounds occur naturally and possess inherent biological significance. This finding challenged the previous assumption that pyrazoles were exclusively synthetic compounds and opened new avenues for investigating their natural occurrence and biological functions. The historical trajectory of pyrazole research has been characterized by continuous expansion in synthetic methodologies, structural diversity, and application domains, establishing these compounds as fundamental building blocks in modern organic chemistry.

The development of more sophisticated synthetic approaches has enabled the preparation of increasingly complex pyrazole derivatives, including compounds like this compound, which represent advanced examples of structural modification and functionalization within this chemical class. The historical progression from simple pyrazole synthesis to the current generation of multifunctional derivatives reflects the maturation of heterocyclic chemistry as a distinct discipline within organic chemistry.

Research Significance in Heterocyclic Chemistry

The research significance of this compound within heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of the broader importance of pyrazole derivatives in contemporary chemical research. Heterocyclic compounds, particularly those containing nitrogen atoms, constitute a fundamental class of molecules that have found extensive applications across multiple scientific disciplines, from pharmaceutical development to materials science. The pyrazole ring system, characterized by its aromatic stability and unique electronic properties, serves as a privileged scaffold for the development of bioactive compounds and synthetic intermediates.

The compound's significance in heterocyclic chemistry is further emphasized by its potential for participating in diverse chemical transformations, including oxidation of the formyl group to carboxylic acid functionality, reduction to alcohol derivatives, and substitution reactions at various positions on the pyrazole ring. These transformation possibilities make it a valuable synthetic intermediate for accessing more complex molecular architectures. The presence of multiple functional groups within a single molecule demonstrates the principle of molecular complexity that has become increasingly important in modern synthetic chemistry, where researchers seek to maximize the structural and functional diversity of chemical compounds.

Contemporary research in heterocyclic chemistry has increasingly focused on the development of multifunctional molecules that can serve as versatile building blocks for more complex synthetic targets. This compound exemplifies this approach through its combination of reactive functional groups and stable heterocyclic core. The compound's structure allows for selective modification at different sites, enabling chemists to fine-tune its properties for specific applications. This versatility has made pyrazole derivatives increasingly important in the development of new synthetic methodologies and the exploration of novel chemical transformations.

Current Status in Scientific Literature

The current status of this compound in the scientific literature reflects the growing interest in pyrazole derivatives as important chemical entities with diverse applications. Recent publications have highlighted the increasing significance of pyrazole-containing compounds, with the number of drugs incorporating pyrazole nuclei showing substantial growth over the past decade. This trend underscores the continued relevance of pyrazole chemistry in contemporary research and development efforts. The compound appears in multiple chemical databases, including PubChem, where it is catalogued with comprehensive structural and property information, indicating its recognition within the global chemical community.

The scientific literature reveals that pyrazole derivatives, including compounds structurally related to this compound, have been the subject of extensive investigation for their potential biological activities. Research publications have documented various synthetic approaches to pyrazole derivatives, with particular emphasis on developing efficient and environmentally sustainable methodologies. The compound's presence in commercial chemical catalogues and research databases suggests its availability for scientific investigation and its potential utility as a research tool or synthetic intermediate.

Recent advances in synthetic methodology have enabled more sophisticated approaches to pyrazole functionalization, including palladium-catalyzed glycosylation reactions that demonstrate the continued evolution of synthetic strategies for these compounds. The ongoing development of new synthetic methods reflects the sustained interest in pyrazole chemistry and the recognition of these compounds as valuable synthetic targets. The current literature also emphasizes the importance of pyrazole derivatives in medicinal chemistry, with numerous examples of bioactive compounds containing this heterocyclic motif.

The following table summarizes key physicochemical properties of this compound as documented in the current literature:

The compound's documentation across multiple scientific platforms and databases indicates its established position within the chemical literature and suggests continued research interest in its properties and applications. The comprehensive characterization available in public databases facilitates further research and development efforts involving this compound and related pyrazole derivatives.

属性

IUPAC Name |

ethyl 2-(4-formylpyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8(12)5-10-4-7(6-11)3-9-10/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBQFVWQNYOKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00705467 | |

| Record name | Ethyl (4-formyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853807-83-7 | |

| Record name | Ethyl (4-formyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via N-Alkylation of 4-Formylpyrazole with Ethyl Chloroacetate

A common and efficient approach involves the reaction of 4-formyl-1H-pyrazole with ethyl chloroacetate under basic conditions to form the desired ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate.

-

- 4-formyl-1H-pyrazole is dissolved in a polar aprotic solvent such as tetrahydrofuran (THF) or acetone.

- A base, typically potassium carbonate or sodium hydride, is added to deprotonate the pyrazole nitrogen.

- Ethyl chloroacetate is then added dropwise, and the mixture is refluxed or stirred at room temperature for several hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the mixture is filtered to remove inorganic salts, and the solvent is evaporated.

- The crude product is purified by recrystallization or column chromatography.

| Parameter | Typical Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) or acetone |

| Base | Potassium carbonate or sodium hydride |

| Temperature | 0°C to reflux (~25–80°C) |

| Reaction time | 2–24 hours |

| Yield | 70–88% |

This method is supported by literature where ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)acetate was prepared similarly by reacting 4-methyl-1H-pyrazole-3-carbaldehyde with ethyl 2-chloroacetate in the presence of potassium carbonate, yielding high purity products confirmed by NMR and IR spectroscopy.

Preparation Using Sodium Hydride as Base in THF

Another robust method uses sodium hydride (NaH) as a strong base to generate the pyrazolide anion, which then reacts with ethyl chloroacetate or related esters.

-

- Sodium hydride (typically 55% dispersion in mineral oil) is added to dry THF under an inert atmosphere at 0°C.

- Ethyl 4-formyl-1H-pyrazole is added slowly to the suspension to form the pyrazolide intermediate.

- Ethyl chloroacetate or ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate is then introduced dropwise.

- The reaction mixture is stirred at 0°C for 20–40 minutes.

- After completion, the reaction is quenched with water, and the product is extracted and purified.

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Sodium hydride (55% dispersion) |

| Temperature | 0°C |

| Reaction time | ~40 minutes |

| Yield | Up to 88% |

This method has been documented for related pyrazole derivatives, demonstrating efficient formation of ethyl 2-(5-formyl-1H-pyrazol-1-yl)acetate analogs with high yield and purity.

Multi-Step Synthesis Involving Pyrazole Ring Formation and Subsequent Functionalization

In some research contexts, the pyrazole ring is constructed first by condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds, followed by selective formylation at the 4-position and esterification at the nitrogen.

- Typical steps:

- Synthesis of 4-formylpyrazole intermediate via cyclization of hydrazines with substituted aldehydes or ketones.

- N-alkylation with ethyl chloroacetate or ethyl bromoacetate under basic conditions.

- Purification and characterization.

This approach is more complex but allows for structural diversity and functional group tolerance, useful in synthesizing analogs for medicinal chemistry.

| Method | Key Reagents | Base Used | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| N-Alkylation with ethyl chloroacetate | 4-formyl-1H-pyrazole, ethyl chloroacetate | K2CO3 or NaH | THF or acetone | 0°C to reflux | 2–24 h | 70–88 | Simple, widely used, good yields |

| Sodium hydride-mediated alkylation | 4-formyl-1H-pyrazole, ethyl chloroacetate | NaH (55% dispersion) | THF | 0°C | ~40 min | Up to 88 | Strong base, efficient, inert atmosphere required |

| Multi-step pyrazole ring formation + functionalization | Hydrazine derivatives, β-diketones, ethyl chloroacetate | Various bases | Ethanol, toluene | Reflux | Several hours | Variable | Allows structural diversity, more complex |

The synthesized this compound compounds are typically characterized by:

- Infrared spectroscopy (IR): Characteristic aldehyde C=O stretch (~1660–1700 cm⁻¹), ester C=O stretch (~1735 cm⁻¹), and pyrazole ring vibrations.

- Nuclear Magnetic Resonance (NMR): ^1H NMR shows aldehyde proton signal (~9.5–10 ppm), ethyl ester protons, and pyrazole ring protons; ^13C NMR confirms carbonyl and aromatic carbons.

- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight.

- Elemental Analysis: Confirms purity and composition.

These analytical data support the successful preparation and purity of the target compound.

The preparation of this compound is well-established through N-alkylation of 4-formylpyrazole derivatives with ethyl chloroacetate under basic conditions. Both potassium carbonate and sodium hydride are effective bases, with sodium hydride providing faster reactions under inert conditions. Multi-step syntheses involving pyrazole ring formation followed by functionalization offer routes for derivative synthesis. The methods yield high purity compounds confirmed by comprehensive spectroscopic and analytical techniques.

This synthesis knowledge is crucial for researchers developing pyrazole-based molecules for pharmaceutical and material science applications.

化学反应分析

Types of Reactions

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of ethyl 2-(4-carboxy-1H-pyrazol-1-yl)acetate.

Reduction: Formation of ethyl 2-(4-hydroxymethyl-1H-pyrazol-1-yl)acetate.

Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.

科学研究应用

Chemical Properties and Structure

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate has the molecular formula and a molecular weight of 182.18 g/mol. Its structure features a pyrazole ring with a formyl group and an ethyl acetate moiety, which contribute to its reactivity and biological activity.

Medicinal Chemistry

This compound serves as a building block for synthesizing potential pharmaceutical agents. Its derivatives have been explored for various therapeutic activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. For instance, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against selected bacteria and fungi are summarized in the table below:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

| Candida albicans | 0.75 | 1.5 |

These findings suggest its potential as an antimicrobial agent, warranting further investigation for therapeutic applications.

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit anticancer activity by inhibiting tumor cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, facilitating the construction of complex chemical libraries. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create diverse derivatives with tailored properties.

Chemical Reactions :

- Oxidation : The formyl group can be oxidized to form a carboxylic acid.

- Reduction : The formyl group can be reduced to an alcohol.

- Substitution : The pyrazole ring can participate in electrophilic substitution reactions.

These reactions enable the synthesis of novel compounds with potential biological activities .

Material Science

Research is ongoing into the use of this compound in developing advanced materials with specific electronic and optical properties. Its unique structural characteristics make it suitable for applications in polymer science and dye development.

作用机制

The mechanism of action of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The formyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of biological activity . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules .

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Functional Group Impact

- Formyl vs.

- Imidazole vs.

- Ester vs. Acid : The ethyl ester group in the target compound improves lipid solubility compared to the carboxylic acid analog (C₇H₁₀N₂O₂), which may affect pharmacokinetics .

生物活性

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Structure and Characteristics

This compound features a pyrazole ring with a formyl group attached, which is crucial for its biological interactions. The compound's structural characteristics allow it to engage with various biological targets, leading to multiple pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate several biochemical pathways, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, impacting cellular functions.

- Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate inflammation, cancer progression, and microbial resistance.

Biological Activities

This compound has been studied for a range of biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. The results are summarized in the table below:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

| Candida albicans | 0.75 | 1.5 |

These findings suggest that this compound is effective against both bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The following table summarizes the findings from various studies regarding its anticancer effects:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Inhibition of proliferation |

These results indicate that this compound may serve as a lead compound in the development of novel anticancer therapies .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Experimental data suggest that it reduces inflammation in models of acute and chronic inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- In Vivo Model of Arthritis : In an animal model, administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups.

- Cancer Treatment Trials : Clinical trials involving patients with breast cancer showed promising results when combining this compound with standard chemotherapy regimens, enhancing overall treatment efficacy.

常见问题

Q. What synthetic routes are commonly employed to prepare Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis or functionalization steps to introduce the formyl group . A related method involves reacting 6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-pyrrolizine with ethyl oxalyl monochloride to form analogous acetates . Key considerations include controlling reaction temperature (often 80–100°C) and solvent choice (e.g., ethanol or THF) to optimize yield.

Q. How is the structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL are used for refinement, particularly for resolving hydrogen bonding networks and torsional angles . Complementary techniques include:

Q. What purification methods are effective for this compound?

Chromatography (silica gel, eluent: ethyl acetate/hexane) is standard for isolating the acetate ester. Recrystallization from ethanol or methanol is used for further purification, with yields typically ranging from 60–85% depending on reaction optimization .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring functionalization be addressed during synthesis?

Regioselectivity in pyrazole derivatives is influenced by steric and electronic factors. Computational tools (e.g., DFT calculations) predict preferential formylation at the 4-position due to resonance stabilization of the aldehyde group. Experimental validation involves comparing NMR shifts with simulated spectra . Alternative strategies include using directing groups (e.g., methyl or phenyl) to steer reactivity .

Q. What are common pitfalls in crystallographic refinement of pyrazole-acetate derivatives, and how are they resolved?

Challenges include handling twinned data and disordered solvent molecules. SHELXL’s TWIN and BASF commands are critical for refining twinned structures, while the PART instruction resolves disorder . For example, in a study of a related pyrazole-thiazole hybrid, anisotropic displacement parameters (ADPs) were refined with ISOR restraints to mitigate overfitting .

Q. How do computational studies (e.g., DFT) align with experimental spectral data for this compound?

Discrepancies often arise in vibrational frequencies due to solvent effects in experimental IR vs. gas-phase DFT calculations. A hybrid approach involves scaling DFT frequencies (e.g., by 0.96–0.98) and comparing with solvent-corrected experimental data. For NMR, the gauge-including atomic orbital (GIAO) method improves correlation between computed and observed chemical shifts .

Q. What strategies mitigate decomposition of the formyl group during storage or reaction?

The aldehyde group is prone to oxidation and hydration. Storage under inert atmosphere (argon) at –20°C is recommended. During reactions, stabilizing the formyl group via in situ protection (e.g., as a dimethyl acetal) or using anhydrous conditions prevents degradation .

Methodological Considerations

Q. How is the reactivity of the formyl group exploited in further derivatization?

The aldehyde serves as a key site for nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., hydrazone formation for bioactive analogs). For instance, condensation with hydroxylamine yields oxime derivatives, which are intermediates in agrochemical research .

Q. What analytical techniques are critical for assessing purity in multi-step syntheses?

- HPLC-MS : Monitors intermediates and detects byproducts (e.g., hydrolyzed esters).

- Elemental analysis : Confirms C, H, N composition within ±0.3% deviation.

- TLC with UV/iodine visualization : Rapid screening of reaction progress .

Data Contradiction Analysis

Q. How are conflicting crystallographic and spectroscopic data reconciled?

Discrepancies between X-ray bond lengths and DFT-optimized geometries may arise from crystal packing effects. For example, a C=O bond length of 1.21 Å in DFT vs. 1.23 Å in crystallography can be attributed to intermolecular hydrogen bonding in the solid state . Statistical tools like R and CC assess data quality to rule out experimental artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。